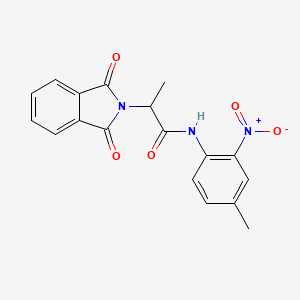
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C18H15N3O5 and its molecular weight is 353.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.10117059 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of the compound CDS1_004629 is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis . It plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .
Mode of Action
The mechanism of action of CDS1_004629 revolves around its capacity to bind to the active site of the CDS1 enzyme . This prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease .
Biochemical Pathways
The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The reduction in phosphatidylinositol can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives .
Result of Action
The result of CDS1_004629’s action is a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . This can potentially lead to the modulation of various cellular processes, including cell growth, proliferation, and metabolism . In the context of disease, this could lead to therapeutic benefits in conditions where these cellular processes are dysregulated .
生化分析
Biochemical Properties
CDS1_004629 is associated with the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol . It catalyzes the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG), an essential intermediate in these syntheses . This compound interacts with various enzymes and proteins, including the paralogs cytidine diphosphate synthase 1 (CDS1) and CDS2 . The interactions between CDS1_004629 and these biomolecules are critical for cell survival, particularly in mesenchymal-like cancers that express low levels of CDS1 .
Cellular Effects
CDS1_004629 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in mesenchymal-like cancers, the essentiality of CDS2 for cell survival is observed, which express low levels of CDS1 . The compound’s influence on these processes can lead to changes in lipid homeostasis, including the accumulation of cholesterol esters and triglycerides, and the induction of apoptotic cell death .
Molecular Mechanism
The molecular mechanism of action of CDS1_004629 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a key protein in PA metabolism, it catalyzes the conversion of PA to CDP-DAG . This process is crucial for the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of CDS1_004629 can vary with different dosages in animal models . These effects could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific studies focusing on the dosage effects of CDS1_004629 in animal models are currently limited.
Metabolic Pathways
CDS1_004629 is involved in several metabolic pathways, including the glycerophospholipid biosynthesis and metabolism . It interacts with enzymes and cofactors in these pathways, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound is an integral membrane protein localized to two subcellular domains: the matrix side of the inner mitochondrial membrane and the cytoplasmic side of the endoplasmic reticulum .
Subcellular Localization
CDS1_004629 is localized to two subcellular domains: the matrix side of the inner mitochondrial membrane, where it is thought to be involved in the synthesis of phosphatidylglycerol and cardiolipin, and the cytoplasmic side of the endoplasmic reticulum, where it functions in phosphatidylinositol biosynthesis . The subcellular localization of CDS1_004629 and its effects on activity or function are crucial aspects of its role in cellular processes .
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-10-7-8-14(15(9-10)21(25)26)19-16(22)11(2)20-17(23)12-5-3-4-6-13(12)18(20)24/h3-9,11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQCJIJCVYKEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-3-pyrazin-2-ylpropan-1-one](/img/structure/B5065375.png)
![3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B5065387.png)
![2-[cyclohex-3-en-1-ylmethyl(2-hydroxyethyl)amino]ethanol](/img/structure/B5065394.png)
![N-methyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5065397.png)
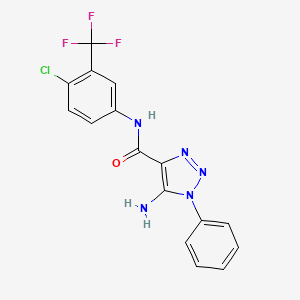
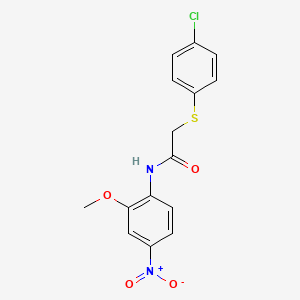

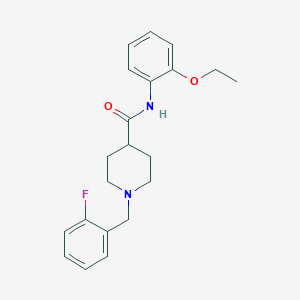
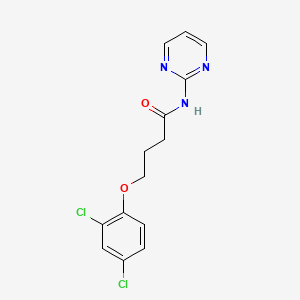
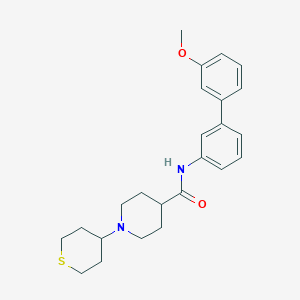
![1-[(2-chlorophenyl)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]triazole-4-carboxamide](/img/structure/B5065443.png)
![N-allyl-4-[5-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5065450.png)

![(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5065460.png)
